molecular formula C23H19N3O2 B2516097 4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 883964-56-5

4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Cat. No.: B2516097
CAS No.: 883964-56-5
M. Wt: 369.424
InChI Key: SVTIVCVANVXGLY-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the pyridine moiety: This step might involve a nucleophilic substitution reaction.

    Formation of the benzamide group: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions might target the carbonyl groups in the quinoline core.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anti-inflammatory properties.

Uniqueness

4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is unique due to the specific substitutions on the quinoline core, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

4-methyl-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-16(13-11-15)23(28)25-22-20(18-8-5-6-14-24-18)21(27)17-7-3-4-9-19(17)26(22)2/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTIVCVANVXGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3N2C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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